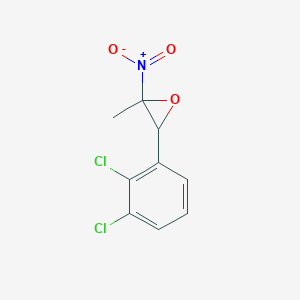

3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,3-Dichlorophenyl)-2-methyl-2-nitrooxirane is a useful research compound. Its molecular formula is C9H7Cl2NO3 and its molecular weight is 248.06. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dioxin Impurities in Agrochemicals

Research into the profile and amount of dioxin impurity in agrochemicals, including a study on various chemicals like pentachlorophenol and chloronitrofen, revealed significant findings. Pentachlorophenol and chloronitrofen, produced in the 1960s and 1970s, contained very high concentrations of PCDD/DFs and TEQ, with other chemicals containing relatively low concentrations. This research estimates the total dioxin emissions from the use of agrochemicals in Japan over forty years, highlighting the significant impact of certain herbicides on dioxin pollution (Masunaga, Takasuga, & Nakanishi, 2001).

Electrophile and Nucleophile Roles in Synthesis

A novel approach using alpha-nitro ketone intermediates as both an electrophile and nucleophile led to the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran. These compounds were used to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, showcasing a method to study receptor interactions through chemical synthesis (Zhang, Tomizawa, & Casida, 2004).

Cytochrome P450 Isozymes Inhibition by Herbicide Synergist

Tridiphane, a chemical structurally related to the query compound, was found to inhibit the monooxygenase activity of mouse hepatic cytochrome P450 isozymes. This study revealed tridiphane's potential as a selective inhibitor, providing insight into the interaction between herbicides and the cytochrome P450 system, which could have implications for understanding the metabolic pathways and toxicity of various compounds (Moreland, Novitzky, & Levi, 1989).

Negative Differential Resistance in Molecular Electronic Devices

Research involving a molecule containing a nitroamine redox center demonstrated significant negative differential resistance and an on-off peak-to-valley ratio in excess of 1000:1. This finding contributes to the field of molecular electronics, offering insights into the design and function of future electronic devices at the molecular level (Chen, Reed, Rawlett, & Tour, 1999).

Formation of Nitrating and Chlorinating Species

A study on the reaction of nitrite with hypochlorous acid forming reactive intermediate species capable of nitrating phenolic substrates, such as tyrosine, unveils a pathway for the formation of 3-nitrotyrosine and 3-chlorotyrosine. This research offers a novel insight into inflammatory-mediated protein modification and tissue injury mechanisms, which could have broader implications for understanding oxidative stress and inflammation in biological systems (Eiserich, Cross, Jones, Halliwell, & van der Vliet, 1996).

Propiedades

IUPAC Name |

3-(2,3-dichlorophenyl)-2-methyl-2-nitrooxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c1-9(12(13)14)8(15-9)5-3-2-4-6(10)7(5)11/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKKYMPSYKINBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2726307.png)

![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2726310.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide](/img/structure/B2726320.png)

![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2726321.png)

![N-(2-methoxyethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2726322.png)

![Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B2726330.png)